molecular formula C8H8Cl2 B087084 1-Chloro-2-(2-chloroethyl)benzene CAS No. 1005-06-7

1-Chloro-2-(2-chloroethyl)benzene

Cat. No.: B087084
CAS No.: 1005-06-7
M. Wt: 175.05 g/mol
InChI Key: NFWMXIVUTWWCNO-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-chloroethyl)benzene is a useful research compound. Its molecular formula is C8H8Cl2 and its molecular weight is 175.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Study of Free Radicals in γ-Irradiated Organic Matrices : Free radicals formed from (1- and 2-chloroethyl) benzene in γ-irradiated organic matrices were studied using fluorescence spectrophotometry. This research highlights the transformation of phenetyl radical primarily formed from (2-chloroethyl)benzene into α-methyl-benzyl radical, indicating interactions between these radicals and chloride anion before complete dissociation (Saito & Yoshida, 1974).

  • Synthesis of Diols and Further Chemical Transformations : Chloro-(2-chloroethyl)benzenes were used in a reaction with lithium powder and different carbonyl compounds to yield diols after hydrolysis with water. Some of these diols were further transformed into oxepane or dienes under specific conditions, demonstrating the versatility of these compounds in synthesis (Yus, Ramón & Gómez, 2002).

  • Photochemical Synthesis Applications : A study involving the irradiation of a benzene solution of dichloro-naphthoquinone and furan derivatives led to the formation of chloro-furyl-naphthoquinones, indicating potential applications in photochemical synthesis (Maruyama & Otsuki, 1977).

  • Selective Recovery of Palladium from Automotive Catalysts : 1,2-Bis(2-methoxyethylthio)benzene, a solvent extractant for Pd(II), was utilized in the selective recovery of palladium from spent automotive catalysts. This study demonstrates the potential of chloroethyl benzene derivatives in recycling and materials recovery processes (Traeger, Koenig, Städtke & Holdt, 2012).

  • Friedel-Crafts Alkylation in Organic Synthesis : Alkylations of benzene with chloroethyl benzene derivatives in the presence of Lewis acids were studied, yielding products like diphenylpropane. This research is significant in the context of organic synthesis and the understanding of reaction mechanisms (Masuda, Nakajima & Suga, 1983).

Properties

IUPAC Name

1-chloro-2-(2-chloroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWMXIVUTWWCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503518
Record name 1-Chloro-2-(2-chloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-06-7
Record name 1-Chloro-2-(2-chloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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